molecular formula C5H4ClN5 B1242692 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine CAS No. 21323-71-7

7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine

Cat. No. B1242692
CAS RN: 21323-71-7
M. Wt: 169.57 g/mol
InChI Key: DRLGKTNNLQRDHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine and related compounds often involves nucleophilic displacement reactions. For example, the synthesis of related 5-substituted 7-methyl-s-triazolo and tetrazolo pyrimidines has been accomplished by the nucleophilic displacement of corresponding chloro compounds, showcasing a general approach for modifying the triazolopyrimidine core (Kanō & Makisumi, 1958).

Molecular Structure Analysis

The structural integrity and characteristics of triazolopyrimidine derivatives, including the one of interest, have been confirmed through various analytical techniques, such as single-crystal X-ray diffraction. This method has helped in understanding the molecular configuration and stability of these compounds (Tang et al., 2014).

Chemical Reactions and Properties

This compound can undergo various chemical transformations, including nucleophilic substitution reactions that allow for the introduction of diverse functional groups. This versatility makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activities (Biagi et al., 2003).

Physical Properties Analysis

The physical properties of triazolopyrimidine derivatives, such as solubility and crystalline structure, are critical for their application in drug development. For instance, the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been studied in two crystal environments, providing insights into its interaction potential and stability (Canfora et al., 2010).

Chemical Properties Analysis

The chemical behavior of this compound under various conditions can reveal its reactivity and functional group compatibility. Studies have shown that triazolopyrimidines can participate in halogen-metal exchange reactions and serve as versatile intermediates for further chemical modifications, highlighting their reactivity and potential for generating diverse derivatives (Tanji et al., 1991).

Scientific Research Applications

Synthesis and Characterization

  • The compound has been used as an intermediate in the synthesis of various heterocyclic compounds. For instance, Sugimoto and Matsuura (1977) described the synthesis of imidazo[1,2-c][1,2,3]triazolo[4,5-e]pyrimidines starting from triazolopyrimidines similar to 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine (Sugimoto & Matsuura, 1977).
  • Biagi et al. (2003) reported the synthesis and characterization of N-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine isomers, highlighting their utility as reaction intermediates (Biagi et al., 2003).

Anticancer Potential

  • A study by Kanō and Makisumi (1958) explored the synthesis of 5-substituted 7-methyl-s-triazolo and tetrazolo pyrimidines from chloro compounds like this compound for screening their antimetabolite and anticancer activity (Kanō & Makisumi, 1958).

Chemical Reactions and Transformations

  • The paper by Tanji et al. (1991) discussed the halogen-metal exchange reaction of 5-halo-3H-1,2,3-triazolo[4,5-d]pyrimidines with butyllithium, showing the versatility of compounds like this compound in chemical transformations (Tanji et al., 1991).

Pharmacological Studies

  • In pharmacological contexts, compounds derived from this compound have been evaluated for their affinity towards various receptors. For example, Betti et al. (1998) prepared derivatives of 1,2,3-triazolo[4,5-d]pyrimidine and assessed their affinity towards A1 adenosine receptors, indicating potential therapeutic applications (Betti et al., 1998).

Safety and Hazards

The compound has the following hazard statements: H302;H315;H319;H335 . The precautionary statements are P261;P305+P351+P338 .

properties

IUPAC Name

7-chloro-3-methyltriazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c1-11-5-3(9-10-11)4(6)7-2-8-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLGKTNNLQRDHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)Cl)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10425866
Record name 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21323-71-7
Record name 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine

Q & A

Q1: What is the main focus of the research regarding 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine?

A1: The research primarily investigates the reactivity of this compound with various nucleophiles. The studies aim to understand how different nucleophiles substitute the chlorine atom at the 7-position of the triazolo[4,5-d]pyrimidine ring system [, , ]. This type of reaction is important for synthesizing a variety of substituted triazolo[4,5-d]pyrimidine derivatives, which could potentially possess diverse biological activities.

Q2: Why is the reactivity of this compound with nucleophiles important?

A2: This reactivity is important because it allows for the synthesis of a library of compounds with different substituents at the 7-position [, , ]. By introducing different functional groups, researchers can explore how these modifications affect the chemical and biological properties of the resulting triazolo[4,5-d]pyrimidine derivatives.

Q3: Are there any specific examples of nucleophiles reacting with this compound mentioned in the research?

A3: While the provided abstracts do not specify the exact nucleophiles used, they mention the general reaction of this compound with a "nucleophile" [, , ]. This suggests that various nucleophiles, such as amines, alcohols, or thiols, could be employed to substitute the chlorine atom. The specific nucleophiles and reaction conditions would likely be detailed in the full text of the research articles.

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